(4-Hydroxybenzyl)phosphonic Acid

描述

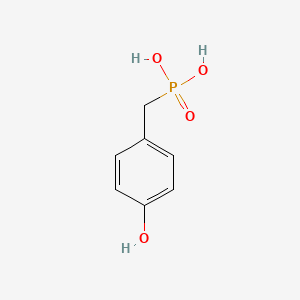

“(4-Hydroxybenzyl)phosphonic Acid” is a chemical compound with the molecular formula C7H9O4P and a molecular weight of 188.12 . It appears as a white to light yellow to light orange powder or crystal .

Synthesis Analysis

The synthesis of phosphonic acids, including “(4-Hydroxybenzyl)phosphonic Acid”, can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular structure of “(4-Hydroxybenzyl)phosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Physical And Chemical Properties Analysis

“(4-Hydroxybenzyl)phosphonic Acid” is a solid at 20 degrees Celsius . . It should be stored under inert gas and conditions to avoid are hygroscopic .科学研究应用

Synthesis and Chemical Properties

- Synthesis Techniques: A series of cyclic and acyclic 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates were synthesized, demonstrating solubility in various solvents and increased thermal stability with larger alkyl or arylene groups. Alkali hydrolysis of these phosphonates results in 3,5-di-tert-butyl-4-hydroxybenzyl phosphonic acid (Mukmeneva et al., 1990).

Chemical Reactions and Transformations

- Intramolecular Redox Reactions: 4-Nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage and transform into azoxybenzene and azobenzene derivatives in aqueous sodium hydroxide, exemplifying intramolecular redox reactions where the phosphonate moiety is oxidized to phosphate (Boduszek & Halama, 1998).

Applications in Material Science

- Complex Formation: Research into the complexes of potassium monoethyl ester of various phosphonic acids with macrocyclic polyethers like dibenzo-18-crown-6 has been conducted. These studies help understand the factors influencing salt complex formation, including metal cation size, charge density of the anion, and reaction solvents (Tušek-Boz̆ić & Ćurić, 1988).

Crystallography and Structural Analysis

- Crystal Structures: The detailed crystal structures of various α-aminophosphonates, including (4-hydroxybenzyl)phosphonic acid analogs, have been characterized. Understanding these structures is vital for potential biological applications and interactions with physiological receptors (Wanat et al., 2020).

Biochemistry and Medicine

- Phosphonic Acid Functional Group Applications: Phosphonic acids, like 4-hydroxybenzyl phosphonic acid, are used for their bioactive properties, including drug and pro-drug applications, bone targeting, and medical imaging. Their structural similarity to the phosphate moiety makes them significant in various biological and physical research fields (Sevrain et al., 2017).

Analytical Chemistry

- Selective Enrichment of Uranium(VI): Phosphonate-derivatized polystyrene-divinylbenzene-based resins, derivatized with (4-hydroxybenzyl)phosphonic acid, have been explored for their high sorption capacity and selectivity for uranium(VI) from acidic aqueous solutions. This application is crucial in analytical chemistry for the extraction and enrichment of specific metal ions (Merdivan, Buchmeiser, & Bonn, 1999).

Organic Chemistry and Catalysis

- Hydrophosphonylation of Aldehydes: Research has shown that α-hydroxy phosphonates and α-hydroxy phosphonic acids, derivatives of (4-hydroxybenzyl)phosphonic acid, are important in the enantioselective hydrophosphonylation of aldehydes. This process is significant for synthesizing biologically active molecules with high enantioselectivity, a key aspect of organic synthesis and catalysis (Suyama et al., 2010).

Phosphonate Biosynthesis

- Common Intermediate in Phosphonate Biosynthesis: The biosynthesis of various phosphonate natural products, which include (4-hydroxybenzyl)phosphonic acid derivatives, involves a common intermediate, 2-hydroxyethyl-phosphonate. This discovery aids in understanding the evolution of phosphonate biosynthetic pathways and the chemical structures of new C-P containing secondary metabolites (Shao et al., 2008).

Enzymatic Hydrolysis

- Enzyme Hydrolyzing Phosphonate Ester: An enzyme in human serum capable of hydrolyzing 4-methylumbelliferyl phenylphosphonate, a compound related to (4-hydroxybenzyl)phosphonic acid, has been detected and characterized. Understanding its properties is crucial for biochemical applications, especially in clinical chemistry and enzymology (Han et al., 1992).

Synthetic Chemistry

- Synthesis of Bisphosphonate Esters: The synthesis of tetrabenzyl geminal bisphosphonate esters, related to (4-hydroxybenzyl)phosphonic acid, has been demonstrated. These compounds are useful synthetic equivalents for bis(phosphonic acids), providing a pathway for easy functionalization without phosphonate ester hydrolysis, important in the field of synthetic chemistry (Page, Mckenzie, & Gallagher, 2002).

安全和危害

“(4-Hydroxybenzyl)phosphonic Acid” is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

属性

IUPAC Name |

(4-hydroxyphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBRSHSRMYZHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476083 | |

| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxybenzyl)phosphonic Acid | |

CAS RN |

90001-07-3 | |

| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxybenzyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

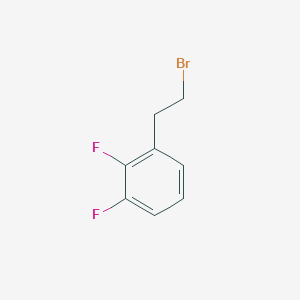

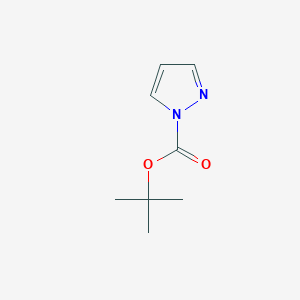

Synthesis routes and methods

Procedure details

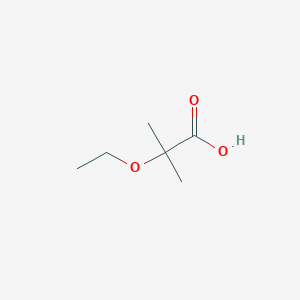

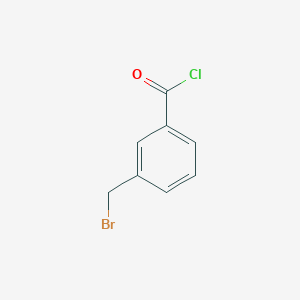

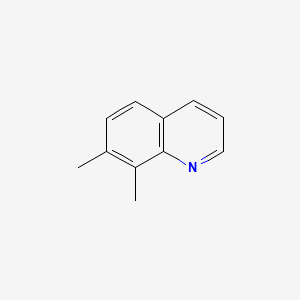

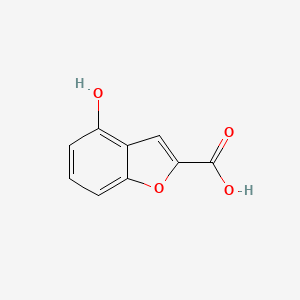

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)